Methyl 2-methoxy-2-(thiophen-2-yl)acetate
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Overview
Description
Methyl 2-methoxy-2-(thiophen-2-yl)acetate, also known as MMTA, is a chemical compound that belongs to the class of esters. It has a molecular formula of C10H12O3S and a molecular weight of 220.27 g/mol. MMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties: Thiophene derivatives, including “Methyl 2-methoxy-2-(thiophen-2-yl)acetate,” have shown promising anti-inflammatory effects. These compounds can inhibit inflammatory pathways, making them potential candidates for developing novel anti-inflammatory drugs .
Anti-Cancer Activity: Thiophene-containing molecules exhibit anti-cancer properties. Researchers have explored their role in inhibiting cancer cell growth and metastasis. “Methyl 2-methoxy-2-(thiophen-2-yl)acetate” could be investigated further for its specific anti-cancer mechanisms .
Anti-Fungal and Anti-Microbial Effects: Thiophenes have demonstrated activity against fungi and bacteria. Compounds like “Methyl 2-methoxy-2-(thiophen-2-yl)acetate” may serve as potential antifungal or antimicrobial agents .
Material Science: Thiophene derivatives are also valuable in material science:
- Organic Electronics : Thiophenes play a role in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Enzyme Inhibition
Boric acid compounds, including thiophene derivatives, are often used as enzyme inhibitors. These molecules can target specific enzymes, making them relevant in drug discovery and design .
Miscellaneous Applications
Serotonin Antagonists: Thiophene-containing compounds have been investigated as serotonin antagonists. These molecules could potentially impact neurological disorders and mental health .
Ulcerogenic Index: Certain indole derivatives, which share structural similarities with thiophenes, exhibit anti-inflammatory and analgesic activities. The ulcerogenic index of these compounds is noteworthy, suggesting potential therapeutic applications .
Mechanism of Action
Mode of Action
It is known that thiophene derivatives, which Methyl 2-methoxy-2-(thiophen-2-yl)acetate is a part of, have a variety of biological effects . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 2-methoxy-2-(thiophen-2-yl)acetate is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Methyl 2-methoxy-2-(thiophen-2-yl)acetate .
properties
IUPAC Name |
methyl 2-methoxy-2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-7(8(9)11-2)6-4-3-5-12-6/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFHAXSMACVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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